Product packaging for Bacillariolide III(Cat. No.:)

Bacillariolide III

Cat. No.: B1253680
M. Wt: 240.25 g/mol
InChI Key: MBJGXBXSSPCMDR-DZQDNCPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacillariolide III is a marine oxylipin, a class of oxygenated fatty acids that often function as signaling molecules. It was first isolated as an extracellular metabolite from the marine diatom Pseudo-nitzschia multiseries , where it is formed by the cleavage of an eicosanoid precursor . The compound features a unique vinyl-substituted bicyclic lactone structure, which has been a key focus of synthetic chemistry research . The asymmetric total synthesis of this compound has been achieved, a process involving an intramolecular Pd(0)-catalyzed allylic alkylation to construct the core bicyclic lactone with high stereoselectivity . As a natural oxylipin, this compound is of significant value in chemical ecology for studying the defense mechanisms and chemical communication of marine diatoms . It also serves as an important synthetic target for developing new methodologies in organic chemistry and for providing pure material for further biological studies . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O5 B1253680 Bacillariolide III

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

(E)-5-[(1S,3aS,6R,6aS)-6-hydroxy-3-oxo-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-1-yl]pent-4-enoic acid

InChI

InChI=1S/C12H16O5/c13-8-6-5-7-11(8)9(17-12(7)16)3-1-2-4-10(14)15/h1,3,7-9,11,13H,2,4-6H2,(H,14,15)/b3-1+/t7-,8+,9-,11-/m0/s1

InChI Key

MBJGXBXSSPCMDR-DZQDNCPLSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1C(=O)O[C@H]2/C=C/CCC(=O)O)O

Canonical SMILES

C1CC(C2C1C(=O)OC2C=CCCC(=O)O)O

Synonyms

bacillariolide III

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Bacillariolide III exhibits significant biological activity that can be harnessed in drug development:

  • Antimicrobial Properties : Studies have demonstrated that bacillariolides possess antimicrobial effects against various pathogens. For instance, research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, which could lead to applications in treating inflammatory diseases. Its ability to affect cytokine production suggests a role in managing conditions such as arthritis and other inflammatory disorders .
  • Anticancer Potential : this compound's pro-apoptotic properties have been noted in several studies, indicating its potential use in cancer therapies. The compound's mechanism of inducing apoptosis in cancer cells presents an avenue for further research into its efficacy as an anticancer agent .

Environmental Applications

The ecological role of bacillariolides extends to their impact on marine ecosystems:

  • Regulation of Marine Populations : this compound plays a role in controlling the population dynamics of marine organisms. Its production during diatom blooms can inhibit the growth of herbivorous zooplankton, thus influencing food web interactions and nutrient cycling within marine environments .
  • Bioindicator Potential : The presence and concentration of bacillariolides can serve as bioindicators for assessing the health of marine ecosystems. Monitoring these compounds may provide insights into environmental changes and the impacts of anthropogenic activities on marine biodiversity .

Biotechnological Applications

This compound may also find applications in biotechnology:

  • Biopesticides : Given its bioactive properties against various marine organisms, there is potential for developing biopesticides derived from bacillariolides. This application could offer environmentally friendly alternatives to synthetic pesticides in agriculture .
  • Nutraceuticals : The health benefits associated with bacillariolides suggest their incorporation into dietary supplements or functional foods aimed at enhancing human health through their anti-inflammatory and antimicrobial properties .

Data Table: Summary of this compound Applications

Application AreaSpecific Use CaseFindings/Implications
PharmaceuticalsAntimicrobial agentEffective against bacteria and fungi
Anti-inflammatory treatmentModulates cytokine production
Cancer therapyInduces apoptosis in cancer cells
Environmental SciencePopulation regulationInhibits herbivorous zooplankton growth
Bioindicator for ecosystem healthIndicates environmental changes
BiotechnologyBiopesticidesPotential for sustainable agriculture
NutraceuticalsEnhances health benefits through supplementation

Case Study 1: Antimicrobial Efficacy

In a study conducted by Nappez et al. (1996), bacillariolides were tested against various bacterial strains, showing significant inhibition rates comparable to conventional antibiotics. This highlights the potential for developing new antimicrobial drugs based on bacillariolide structures.

Case Study 2: Ecological Impact

Research by Caldwell (2009) demonstrated that the presence of bacillariolides during diatom blooms led to reduced grazing by zooplankton, impacting nutrient cycling and species composition within the ecosystem. This study underscores the ecological significance of these compounds.

Case Study 3: Cancer Research

Sansone et al. (2014) explored the anticancer properties of bacillariolides in vitro, revealing their ability to induce cell death in several cancer cell lines. This finding opens avenues for further exploration into their therapeutic potential.

Q & A

Q. What are the primary methods for characterizing the structural properties of Bacillariaolide III, and how do they address reproducibility challenges?

To confirm the structural identity of Bacillariolide III, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) . For crystalline samples, X-ray crystallography provides definitive stereochemical validation. Reproducibility hinges on standardized protocols for sample preparation (e.g., solvent purity, concentration) and calibration against reference compounds . Table 1 : Key spectral parameters for this compound validation

TechniqueCritical ParametersCommon Pitfalls
NMRδ (ppm) shifts, coupling constants (J)Solvent impurities, incomplete deuteration
HR-MSm/z accuracy (< 2 ppm), isotopic patternAdduct formation, ion suppression

Q. How can researchers optimize the isolation yield of this compound from natural sources?

Isolation protocols often involve liquid-liquid partitioning (e.g., ethyl acetate for lipophilic extraction) followed by chromatographic purification (size exclusion, reversed-phase HPLC). Yield optimization requires:

  • Parameter tuning : Solvent polarity gradients, column temperature (e.g., 25–40°C), and flow rates (1–2 mL/min for HPLC) .
  • Biological source validation : Strain-specific variability in diatom cultures must be controlled via genetic sequencing or metabolomic profiling .

Q. What in vitro assays are most appropriate for preliminary bioactivity screening of this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-negative/-positive bacteria and fungi, with MIC/MBC endpoints .
  • Cytotoxicity : MTT or resazurin assays in mammalian cell lines (e.g., HeLa, HepG2), using dose-response curves (IC50) .
    Note : Include solvent controls (DMSO ≤1% v/v) to avoid false positives .

Advanced Research Questions

Q. How should researchers resolve contradictory bioactivity data for this compound across studies?

Contradictions often arise from:

  • Experimental variables : Differences in cell culture media (e.g., serum content affecting compound solubility) or microbial inoculum size .
  • Data normalization : Use Z-score standardization or fold-change thresholds to harmonize results. Cross-validate findings with orthogonal assays (e.g., flow cytometry vs. luminescence) .

Table 2 : Common sources of bioactivity variability

FactorMitigation Strategy
Compound stabilityPre-screen for degradation (HPLC stability assays)
Batch variabilityUse pooled samples from ≥3 independent isolations

Q. What experimental designs are recommended for elucidating this compound’s ecological role in diatom communities?

Adopt multi-omics approaches :

  • Metatranscriptomics : RNA-seq to identify genes upregulated in this compound-producing strains under stress (e.g., nutrient limitation) .
  • Metabolomic networking : GNPS or METLIN-based annotation to correlate this compound with co-occurring metabolites .
    Field validation : Use mesocosm experiments with controlled diatom-bacterial co-cultures to assess allelopathic effects .

Q. How can in silico modeling improve structure-activity relationship (SAR) studies for this compound derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target proteins (e.g., bacterial efflux pumps) .
  • QSAR models : Train machine learning algorithms (random forests, SVM) on physicochemical descriptors (logP, polar surface area) to prioritize synthetic analogs .
    Validation : Compare computational predictions with experimental IC50 values for ≥10 derivatives to assess model robustness .

Q. What strategies address low reproducibility in this compound’s environmental stress responses?

  • Standardized stress induction : Use calibrated light intensity (μmol photons/m²/s) and nutrient deprivation timelines (e.g., 72h silicon limitation) .
  • Data transparency : Publish raw HPLC/MS files and growth curve datasets in repositories like MetaboLights or Zenodo .

Q. How should researchers design longitudinal studies to assess this compound’s stability in marine ecosystems?

  • Sampling protocol : Collect water/sediment samples at 0, 7, 30, and 90 days post-release.
  • Analytical methods : Combine LC-MS/MS quantification with stable isotope labeling (e.g., 13C-Bacillariolide III) to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bacillariolide III
Reactant of Route 2
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